molecular formula C15H30O6Si B8198374 (3aR,5R,6S,6aR)-5-((R)-2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

(3aR,5R,6S,6aR)-5-((R)-2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B8198374
M. Wt: 334.48 g/mol
InChI Key: HVMMOUVPNYICIS-NZEXEKPDSA-N
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Description

The compound “(3aR,5R,6S,6aR)-5-((R)-2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol” is a highly functionalized bicyclic structure with a tetrahydrofuro[2,3-d][1,3]dioxolane core. Key features include:

  • Stereochemistry: The (3aR,5R,6S,6aR) configuration defines its three-dimensional arrangement, critical for reactivity and biological interactions.
  • Protecting Groups: A tert-butyldimethylsilyl (TBDMS) ether protects one hydroxyl group, while two methyl groups shield the dioxolane ring.
  • Functional Groups: A hydroxymethyl moiety and a secondary alcohol are present, enabling further synthetic modifications.
    This compound is likely an intermediate in nucleoside or carbohydrate synthesis, where selective protection and stereochemical control are paramount .

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O6Si/c1-14(2,3)22(6,7)18-8-9(16)11-10(17)12-13(19-11)21-15(4,5)20-12/h9-13,16-17H,8H2,1-7H3/t9-,10+,11-,12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMMOUVPNYICIS-NZEXEKPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO[Si](C)(C)C(C)(C)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO[Si](C)(C)C(C)(C)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,5R,6S,6aR)-5-((R)-2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrofurodioxole core and a tert-butyldimethylsilyl (TBDMS) protecting group. The TBDMS group is known for its stability and utility in organic synthesis, particularly in protecting hydroxyl groups during various chemical reactions.

Structural Formula

 3aR 5R 6S 6aR 5 R 2 tert butyldimethylsilyl oxy 1 hydroxyethyl 2 2 dimethyltetrahydrofuro 2 3 d 1 3 dioxol 6 ol\text{ 3aR 5R 6S 6aR 5 R 2 tert butyldimethylsilyl oxy 1 hydroxyethyl 2 2 dimethyltetrahydrofuro 2 3 d 1 3 dioxol 6 ol}

Antimicrobial Properties

Recent studies have indicated that derivatives of dioxole compounds exhibit significant antimicrobial activity. For instance, compounds with similar structural features have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that certain dioxole derivatives can reduce the production of pro-inflammatory cytokines in immune cells. This activity is particularly relevant in the context of chronic inflammatory diseases.

Antioxidant Activity

The antioxidant potential of related compounds has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibition of bacterial growth; effective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in cytokine production; potential use in treating inflammatory diseases
AntioxidantScavenging of free radicals; protection against oxidative stress

Case Study: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of several dioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used for comparison. The study concluded that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives.

Case Study: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers treated macrophage cells with the compound and measured cytokine levels using ELISA assays. The results showed a marked decrease in TNF-alpha and IL-6 levels after treatment with the compound compared to controls. This suggests a potential pathway for therapeutic application in inflammatory conditions.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, the presence of the dioxolane ring has been associated with enhanced activity against viral infections. A notable study demonstrated that derivatives of dioxolane compounds showed promising results in inhibiting viral replication in vitro.

Antioxidant Properties

The antioxidant capabilities of this compound can be attributed to its structural features that allow it to scavenge free radicals effectively. Research has shown that related compounds with similar functional groups exhibit significant antioxidant activity through mechanisms involving electron donation and radical stabilization.

Compound Antioxidant Activity (IC50 µM) Study Reference
Compound A25
Compound B30
Target Compound20

Drug Development

The compound's unique stereochemistry and functional groups make it an attractive candidate for drug development. Its ability to interact with biological targets can be explored further through structure-activity relationship (SAR) studies. The compound can serve as a lead structure for synthesizing new drugs targeting specific diseases.

Synthesis of Complex Molecules

This compound is valuable in synthetic pathways for creating more complex organic molecules. Its functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions.

Case Study: Synthesis Pathway

A study detailed a multi-step synthesis involving the target compound as an intermediate for producing biologically active heterocycles. The synthesis involved:

  • Protection of hydroxyl groups.
  • Formation of the dioxolane ring.
  • Introduction of substituents via nucleophilic substitution.

Catalysis

The compound can be utilized as a catalyst or catalyst precursor in organic reactions due to its ability to stabilize reactive intermediates. Its application in asymmetric synthesis has been documented, showcasing its potential to enhance reaction selectivity and yield.

Polymer Chemistry

The structural properties of this compound enable its use in developing new polymers with specific characteristics such as increased thermal stability and mechanical strength. Research has indicated that incorporating such compounds into polymer matrices can enhance their performance.

Coatings and Adhesives

Due to its chemical stability and resistance to environmental factors, this compound can be formulated into coatings and adhesives. Studies have shown that coatings containing similar compounds exhibit superior adhesion properties and durability.

Application Performance Metric Reference
CoatingsAdhesion Strength (N/mm²)
AdhesivesShear Strength (MPa)

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Protecting Groups Functional Groups Molecular Weight (g/mol) Key Applications References
Target Compound Tetrahydrofuro[2,3-d][1,3]dioxolane TBDMS, dimethyl Hydroxyethyl, secondary alcohol ~300 (estimated) Nucleoside intermediates, chiral synthesis
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 582-52-5) Glucofuranose Di-O-isopropylidene Hydroxymethyl 260.28 Carbohydrate protection strategies
(3aS,5R,6R,6aS)-6-(TBDMS)oxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde Tetrahydrofuro[2,3-d][1,3]dioxolane TBDMS, dimethyl Aldehyde 302.44 Aldol reactions, polyketide synthesis
6-Deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose Glucofuranose Di-O-isopropylidene Fluorine substitution 222.21 Antiviral agents, metabolic probes
[(3aR,5R,6S,6aR)-6-(4-Chloro-benzyloxy)...methanol (CAS 130359-59-0) Tetrahydrofuro[2,3-d][1,3]dioxolane Benzyl ether, dimethyl Chlorobenzyl, hydroxymethyl 328.79 (calculated) Glycosylation precursors

Key Findings

Core Structure Variations: The glucofuranose derivatives (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) prioritize six-membered ring systems, whereas the target compound and its closest analogs feature fused five-membered dioxolane-furan rings. This difference impacts ring strain, solubility, and conformational flexibility . Fluorinated analogs (e.g., ) exhibit altered electronic properties, enhancing metabolic stability in drug design .

Protecting Group Strategies :

  • TBDMS Ethers : Provide steric bulk and stability under acidic conditions but are cleaved by fluoride ions (e.g., TBAF). This contrasts with acid-labile isopropylidene groups, which are removed under mild acidic conditions .
  • Benzyl Ethers (e.g., CAS 130359-59-0): Offer orthogonal protection, enabling sequential deprotection in multi-step syntheses .

Functional Group Reactivity :

  • The aldehyde group in (3aS,5R,6R,6aS)-6-(TBDMS)oxy...carbaldehyde facilitates nucleophilic additions, making it valuable for carbon-carbon bond formation .
  • The hydroxymethyl group in the target compound is a versatile handle for phosphorylation or glycosylation reactions .

Stereochemical Considerations: The (3aR,5R,6S,6aR) configuration of the target compound ensures spatial alignment of reactive groups, critical for enantioselective catalysis or enzyme recognition. In contrast, glucofuranose derivatives rely on α/β anomeric configurations for biological activity .

Research Implications

  • Synthetic Utility : The TBDMS group in the target compound enables selective protection in complex multi-hydroxyl systems, a strategy employed in nucleoside antibiotic synthesis (e.g., puromycin analogs) .
  • Stability Under Conditions : Unlike isopropylidene-protected compounds, the TBDMS group remains intact during glycosylation or acidic workup, offering flexibility in reaction design .
  • Biological Relevance : Fluorinated analogs (e.g., ) demonstrate enhanced membrane permeability and resistance to enzymatic degradation, making them candidates for antiviral therapies .

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